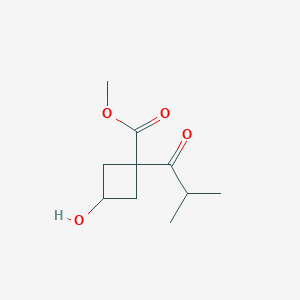![molecular formula C26H26FN5OS B2926092 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1239717-16-8](/img/structure/B2926092.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolidine ring, and a thiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyrazolidine, and thiazole rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the piperazine ring is known to participate in a variety of chemical reactions .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research has extensively explored molecular interactions of structurally similar compounds with receptors, showcasing their potential in drug discovery. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrated the compound's antagonistic activity through conformational analyses and pharmacophore modeling. This research offers insights into how similar compounds, including [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, might interact with biological targets, providing a foundation for developing new pharmacotherapeutic agents (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety highlight the importance of structural analysis in understanding the physicochemical properties of such compounds. Studies like these pave the way for the rational design of new compounds with optimized pharmacological profiles, underscoring the significance of structural elucidation in the development of therapeutics (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Activity
Research into pyrazole derivatives has shown promising antimicrobial and anticancer activities. For instance, a series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one derivatives exhibited significant in vitro antimicrobial and anticancer activity. These findings suggest that compounds like [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone could have potential applications in treating microbial infections and cancer (H. Hafez et al., 2016).
Novel Therapeutic Applications
The exploration of novel therapeutic applications for pyrazole and related compounds is an ongoing area of research. The synthesis and pharmacological evaluation of thioxothiazolidin-4-one derivatives, for example, have demonstrated potential in anticancer therapy by inhibiting tumor growth and angiogenesis. This suggests that structurally related compounds, including [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, may also possess similar therapeutic potential, opening new avenues for the treatment of various cancers (S. Chandrappa et al., 2010).
Mechanism of Action
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5OS/c1-16-4-5-17(2)23(14-16)31-10-12-32(13-11-31)26(33)22-15-21(29-30-22)24-18(3)28-25(34-24)19-6-8-20(27)9-7-19/h4-9,14,21-22,29-30H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCDJZPRYIZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CC(NN3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

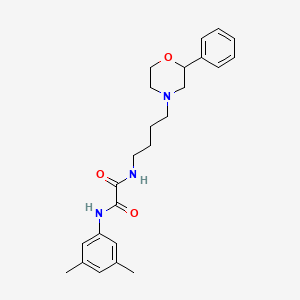
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)

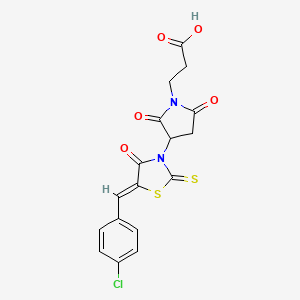

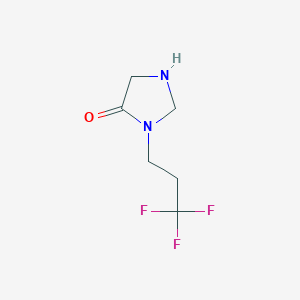
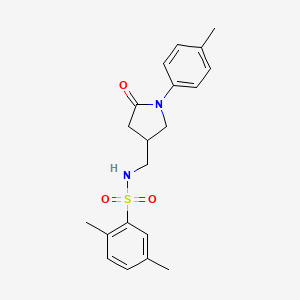
![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)

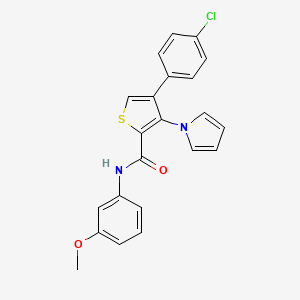
![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)
